![molecular formula C4H9ClN2S B6613824 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride CAS No. 10416-82-7](/img/structure/B6613824.png)
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a powder with a melting point of 175-176°C . It has a molecular weight of 152.65 .Scientific Research Applications
Antioxidant
Thiazole derivatives, including 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic
Thiazole compounds have been studied for their analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory
Thiazole derivatives have shown anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial and Antifungal
Thiazole compounds have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, potentially helping to combat resistant strains of bacteria and fungi.
Antiviral
Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic
Thiazole compounds have shown potential as antitumor or cytotoxic agents . They could be used in the development of new cancer treatments, potentially offering new hope for patients with various types of cancer.
Safety and Hazards
The safety information available indicates that 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
properties
IUPAC Name |
5-methyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEJPGBAAYHAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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